(S)-1,2-Butanediol
Overview
Description
(S)-butane-1,2-diol is a butane-1,2-diol of S-configuration. It is an enantiomer of a (R)-butane-1,2-diol. It derives from a hydride of a butane.
Biological Activity
(S)-1,2-Butanediol, a chiral alcohol with the chemical formula C4H10O2, is a compound of significant interest due to its various biological activities and potential applications in pharmaceuticals and biotechnology. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, effects on immune function, and implications in microbial metabolism.
This compound is an organic compound characterized by two hydroxyl groups located on adjacent carbon atoms. Its stereochemistry is crucial for its biological activity, influencing how it interacts with enzymes and biological systems.
Enzymatic Activity
Recent studies have highlighted the role of various enzymes in the metabolism of this compound. For instance:
- Diol Dehydrogenases : These enzymes can convert this compound into other valuable compounds such as 1-hydroxy-2-butanone. Research indicates that specific diol dehydrogenases from Burkholderia sp. exhibit significant activity in this conversion process, with a maximum specific activity of 5.02 U/mg when using a mixture of 1,2-butanediol as substrate .
- Glycerol Dehydrogenases : Another enzyme class that shows promise in utilizing this compound is glycerol dehydrogenase (GDH). Studies demonstrated that GDH from Serratia sp. can oxidize this compound to 1-hydroxy-2-butanone with considerable efficiency, achieving a final concentration of 23.75 mM .
Table 1: Enzymatic Conversion of this compound
Enzyme Type | Source | Specific Activity (U/mg) | Final Concentration (mM) |
---|---|---|---|
Diol Dehydrogenase | Burkholderia sp. | 5.02 | 51.09 |
Glycerol Dehydrogenase | Serratia sp. | 2.28 | 23.75 |
Immune Function Impact
Research has also explored the effects of aliphatic alcohols, including this compound, on immune cell function. A study assessing the impact of various aliphatic alcohols on human monocytes revealed that these compounds could suppress phagocytic activity in a concentration-dependent manner. This suppression may contribute to increased susceptibility to infections among heavy drinkers who consume alcoholic beverages containing these alcohols .
Microbial Metabolism
This compound plays a role in microbial metabolism as well. Certain bacteria can utilize this compound as a substrate for fermentation processes leading to the production of valuable metabolites like 2,3-butanediol. The metabolic pathways involved are critical for biotechnological applications where microbial fermentation is used to produce biofuels and other chemicals .
Case Study: Microbial Utilization
In a study examining the bioconversion of this compound by engineered strains of E. coli, researchers found that specific genetic modifications enhanced the yield of desired products significantly compared to wild-type strains. This indicates the potential for optimizing microbial pathways for industrial applications .
Properties
IUPAC Name |
(2S)-butane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73522-17-5 | |
Record name | (S)-1,2-Butanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (S)-1,2-Butanediol be produced through enzymatic means, and what are the advantages of such a method?
A: Yes, this compound can be produced through enzymatic stereoinversion. The research by Matsuyama et al. [] demonstrated that Candida parapsilosis IFO 0708 can effectively convert racemic 1,2-Butanediol to predominantly this compound. This method offers several advantages:
Q2: What enzymes exhibit selectivity for specific stereoisomers of 1,2-Butanediol and similar compounds?
A: The study by Stein et al. [] highlighted the stereoselectivity of galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides D. This enzyme showed a preference for the (S)-enantiomer of 1,2-Butanediol during oxidation, leaving the (R)-enantiomer unreacted. This selectivity was also observed with other aliphatic diols, indicating the enzyme's potential for producing optically pure building blocks for chemical synthesis.
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